molecular formula C6H5BrClN B1517660 5-Bromo-3-chloro-2-methylpyridine CAS No. 914358-72-8

5-Bromo-3-chloro-2-methylpyridine

Cat. No.: B1517660
CAS No.: 914358-72-8
M. Wt: 206.47 g/mol
InChI Key: ZTECWFXSVDAANY-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5BrClN. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring, which significantly influences its chemical reactivity and properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine or its derivatives using bromine and chlorine sources under controlled conditions.

  • Sandmeyer Reaction: This involves the conversion of an amine group on the pyridine ring to a diazonium salt, followed by substitution with bromine and chlorine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide.

  • Reduction: Reduction reactions can reduce the halogenated pyridine to simpler derivatives.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed:

  • N-oxide Derivatives: Resulting from oxidation reactions.

  • Simpler Derivatives: Resulting from reduction reactions.

  • Functionalized Pyridines: Resulting from substitution reactions.

Scientific Research Applications

5-Bromo-3-chloro-2-methylpyridine is widely used in scientific research due to its unique chemical properties:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.

  • Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 5-Bromo-3-chloro-2-methylpyridine exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-3-methylpyridine: Similar structure but different halogen positions.

  • 2-Bromo-3-chloro-5-methylpyridine: Another positional isomer with different reactivity.

  • 3-Bromo-2-chloro-5-methylpyridine: Another positional isomer with different reactivity.

Uniqueness: 5-Bromo-3-chloro-2-methylpyridine is unique due to its specific halogen positions, which influence its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industry.

Biological Activity

5-Bromo-3-chloro-2-methylpyridine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrClN, with a molecular weight of approximately 221.50 g/mol. Its structure features a pyridine ring with bromine at the 5-position and chlorine at the 3-position, which significantly influences its reactivity and biological interactions.

Synthesis Methods

Various synthetic routes have been explored to produce this compound. Notably, palladium-catalyzed reactions such as Suzuki cross-coupling have been employed to generate this compound efficiently. These methods allow for the introduction of various substituents that can enhance biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, derivatives of pyridine compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogen substituents often enhances these effects, making them valuable in pharmaceutical applications aimed at combating resistant bacterial infections .

2. Anti-inflammatory and Anticancer Properties

This compound serves as an important intermediate in the synthesis of anti-inflammatory and anticancer agents. Studies have demonstrated that certain derivatives can inhibit specific kinases involved in cancer progression, showcasing their potential as therapeutic agents. For example, related compounds have been tested for their ability to inhibit PI3Kα kinase, with promising IC50 values indicating effective bioactivity .

3. Inhibition of Biofilm Formation

Recent studies have highlighted the ability of pyridine derivatives to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections. The structural modifications in compounds like this compound can significantly influence their efficacy against biofilms .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The presence of halogen atoms (bromine and chlorine) plays a pivotal role in enhancing its reactivity and interaction with biological targets. A comparative analysis of similar compounds reveals that variations in substituents can lead to significant differences in their pharmacological profiles.

Compound NameStructure FeaturesUnique Properties
5-Bromo-2-chloropyridineBromine at position 5, chlorine at position 2Used in synthesis of pharmaceuticals
3-Chloro-4-bromopyridineBromine at position 4, chlorine at position 3Exhibits strong antibacterial activity
4-Methoxy-3-bromopyridineMethoxy group at position 4, bromine at position 3Known for anti-inflammatory properties
This compound Bromine at position 5, chlorine at position 3Potential use in agrochemical formulations

Case Study: Antitumor Activity

In a study focused on the antitumor activity of pyridine derivatives, this compound was evaluated alongside other compounds for its ability to inhibit tumor cell proliferation. Results indicated that this compound exhibited moderate antitumor effects, particularly when modified with additional functional groups that enhance its interaction with cancer cell pathways .

Case Study: Agrochemical Applications

The compound has also been studied for its application in agrochemicals as a potential herbicide or fungicide. Its effectiveness against specific plant pathogens suggests it could play a role in enhancing crop protection and yield .

Properties

IUPAC Name

5-bromo-3-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTECWFXSVDAANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652259
Record name 5-Bromo-3-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914358-72-8
Record name 5-Bromo-3-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of impure diethyl 2-(5-bromo-3-chloropyridin-2-yl)malonate (Intermediate 42, 0.41 g, 1.2 mmol) and cone. aq. HCl (3 mL) was heated at reflux for 3 h. The volatiles were removed in vacuo, and the residue was co-evaporated with acetonitrile. The residual solid (mono-decarboxylated acid) was dissolved in dioxane (4.5 mL) and heated at reflux overnight. The volatiles were removed in vacuo. The residue was purified by flash chromatography (4 g SiO2, heptane/EtOAc gradient) affording the title compound (0.12 g, 51% yield): 1H NMR (500 MHz, CDCl3) δ ppm 2.60 (s, 3 H), 7.82 (d, 1 H), 8.46 (d, 1 H); MS (CI) m/z 206 [M+H]+.
Quantity
0.41 g
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reactant
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0 (± 1) mol
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3 mL
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Yield
51%

Synthesis routes and methods II

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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